1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene
Description
1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene is a complex organic compound characterized by its multiple chlorine and nitro substituents on a benzene ring
Properties
IUPAC Name |
1-chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4N2O4/c15-9-3-1-7(5-11(9)19(21)22)13(14(17)18)8-2-4-10(16)12(6-8)20(23)24/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAQUDRWKNDJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The starting materials often include chlorinated and nitrated benzene derivatives. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine and nitro groups can participate in various binding interactions, influencing the activity of these targets. The pathways involved may include oxidative stress responses and modulation of enzyme activity .
Comparison with Similar Compounds
- 2,3-Dichloronitrobenzene
- 1-Chloro-3-nitrobenzene
- 2,5-Dichloronitrobenzene
Comparison: 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
